3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
Description
3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a complex organic compound that features a benzyl group substituted with an iodine atom, a dimethylated imidazole ring, and a nitro group
Properties
IUPAC Name |
(3-iodophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3O4/c1-8-15-12(17(19)20)11(16(8)2)13(18)21-7-9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSRIXFFLPDDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OCC2=CC(=CC=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized using a cyclization reaction involving a dicarbonyl compound and an amine. For example, the reaction between glyoxal and ammonia can form the imidazole ring.
Nitro Group Introduction: The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Attachment of 3-Iodobenzyl Group: The final step involves the coupling of the 3-iodobenzyl group to the imidazole ring. This can be achieved through a nucleophilic substitution reaction where the benzyl halide reacts with the imidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom on the benzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted benzyl derivatives.
Scientific Research Applications
3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate: Similar structure but lacks the iodine atom.
3-iodobenzyl 1,2-dimethyl-1H-imidazole-5-carboxylate: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the iodine atom and the nitro group in 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate makes it unique. The iodine atom can participate in halogen bonding, while the nitro group can undergo various redox reactions, providing a versatile platform for chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
